Triethylfluorosilane

Organic Synthesis Fluorination Chemistry Halogen Exchange

Triethylfluorosilane (CAS 358-43-0), also known as fluorotriethylsilane or triethylsilyl fluoride, is an organofluorosilane compound with the formula C₆H₁₅FSi and a molecular weight of 134.2672 g/mol. This volatile, colorless liquid serves as a versatile reagent in organic synthesis, a fluorinating agent, and a precursor for fluorine-doped dielectric films in semiconductor manufacturing.

Molecular Formula C6H15FSi
Molecular Weight 134.27 g/mol
CAS No. 358-43-0
Cat. No. B020400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylfluorosilane
CAS358-43-0
SynonymsTriethylsilyl fluoride; FLUOROTRIETHYLSILANE; TRIETHYLFLUOROSILANE; Tri Ethyl Fluro Silane
Molecular FormulaC6H15FSi
Molecular Weight134.27 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)F
InChIInChI=1S/C6H15FSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
InChIKeyQVMRVWAOMIXFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylfluorosilane (CAS 358-43-0): A Baseline Profile for Scientific Procurement


Triethylfluorosilane (CAS 358-43-0), also known as fluorotriethylsilane or triethylsilyl fluoride, is an organofluorosilane compound with the formula C₆H₁₅FSi and a molecular weight of 134.2672 g/mol [1]. This volatile, colorless liquid serves as a versatile reagent in organic synthesis, a fluorinating agent, and a precursor for fluorine-doped dielectric films in semiconductor manufacturing [2][3]. The molecule's Si–F bond imparts distinct reactivity compared to its chloro and hydride analogs, which is critical for users requiring precise control over fluorination, analytical derivatization, or thin-film properties.

Why Generic Substitution Fails: The Non-Interchangeable Nature of Triethylfluorosilane


Despite its close structural resemblance to other triethyl-substituted silanes, Triethylfluorosilane (CAS 358-43-0) cannot be simply replaced by its chloro, hydrido, or alkoxy analogs. The high electronegativity and small atomic radius of fluorine compared to chlorine or ethoxy groups create fundamentally different reaction kinetics, bond strengths, and product profiles. For instance, the use of triethylchlorosilane in fluoride analysis necessitates conversion to triethylfluorosilane for GC detection [1], and in CVD applications, the choice between a fluorine or chlorine source critically determines the dielectric film's composition, with fluorine-doped films offering lower dielectric constants but presenting different moisture uptake and mechanical stability profiles [2]. Direct head-to-head studies confirm that synthetic yields, analytical detection limits, and vibrational spectra are uniquely tied to the fluorine substituent, making informed selection imperative [3].

Triethylfluorosilane: A Quantitative Evidence Guide for Differentiated Procurement


Synthetic Yield: Triethylfluorosilane vs. Chlorotriethylsilane from Triethylsilane

In high-yielding preparations from hydridotriethylsilane, the synthesis of triethylfluorosilane achieves a reported yield of 78%, whereas the analogous preparation of chlorotriethylsilane proceeds with an approximate yield of 100% [1]. This quantifies the distinct kinetic barrier associated with Si–F bond formation relative to Si–Cl under comparable conditions, highlighting a procurement consideration for users with specific yield requirements or downstream purification constraints.

Organic Synthesis Fluorination Chemistry Halogen Exchange

Analytical Derivatization: Detection Limit for Fluoride as Triethylfluorosilane

A validated gas chromatographic method for fluoride determination in biological matrices utilizes triethylchlorosilane to derivative fluoride into triethylfluorosilane. This method achieves a detection limit of 1 μg of fluoride with suitable accuracy within a 1-hour analysis timeframe [1]. This establishes triethylfluorosilane as a critical derivative for trace-level fluoride quantification, a capability not directly offered by non-fluorinated silanes.

Analytical Chemistry Gas Chromatography Fluoride Detection

Halogen Exchange Yield: Conversion of Triethylchlorosilane to Triethylfluorosilane

An alternative synthetic route involves the halogen exchange of triethylchlorosilane to produce triethylfluorosilane. This reaction proceeds with an 81% yield using 48% aqueous hydrofluoric acid [1]. This data point provides a benchmark for comparing this specific transformation against other fluorinating agents or alternative synthetic pathways, such as the 78% yield obtained from hydridotriethylsilane [2].

Halogen Exchange Fluorination Synthetic Efficiency

Spectroscopic Differentiation: Vibrational Spectra vs. Triethylchlorosilane

A comparative vibrational spectroscopic study of triethylfluorosilane and triethylchlorosilane has been conducted using infrared and Raman spectroscopy [1]. The study quantitatively assigned skeletal vibrations and normal modes, revealing distinct spectral signatures attributable to the Si–F vs. Si–Cl bonds. These differences are essential for real-time reaction monitoring, quality control, and forensic identification of these structurally similar compounds.

Spectroscopy Molecular Structure Analytical Chemistry

Chemical Vapor Deposition (CVD) Application: Triethylfluorosilane as a Fluorine Source

Triethylfluorosilane is explicitly claimed as a viable fluorine source in a patented plasma-enhanced chemical vapor deposition (PECVD) process for forming dielectric films with 0.1–0.2 wt% fluorine atoms [1]. The patent lists it among a group of halogen sources that also includes triethylchlorosilane, triethylbromosilane, and triethyliodosilane. This indicates its utility in creating low-dielectric-constant SiOF films, where the specific volatility, decomposition kinetics, and fluorine doping efficiency of the organofluorosilane source can influence film properties compared to other halogen sources [2].

Semiconductor Manufacturing Chemical Vapor Deposition Dielectric Films

Triethylfluorosilane (358-43-0): Validated Research and Industrial Application Scenarios


Trace-Level Fluoride Quantification in Biological and Environmental Samples

Based on its validated role as a derivative for GC analysis [1], triethylfluorosilane (or its in-situ generation from triethylchlorosilane) is the definitive reagent for quantifying trace fluoride in complex matrices such as blood, urine, organ tissue, or water samples. This method is particularly relevant for forensic toxicology (acute fluoride poisoning cases), environmental monitoring (fluoride contamination), and quality control in pharmaceutical or consumer product formulations containing fluoride. The established detection limit of 1 μg fluoride provides a quantifiable benchmark for method validation and sample procurement [1].

Synthesis of Fluorinated Organosilicon Intermediates and Specialty Chemicals

For organic and organometallic chemists, triethylfluorosilane serves as a controlled fluorinating agent or a building block for introducing triethylsilyl groups into target molecules. The quantitative yield data from both the direct preparation from hydridotriethylsilane (78% yield) and the halogen exchange route (81% yield) [1][2] provide a basis for selecting the most efficient synthetic strategy based on available starting materials and desired product purity. Its distinct vibrational spectra [3] offer a reliable analytical tool for monitoring reaction progress and confirming product identity in complex mixtures.

Deposition of Fluorine-Doped Dielectric Films in Semiconductor Fabrication

Triethylfluorosilane is a qualified fluorine source for plasma-enhanced chemical vapor deposition (PECVD) of SiOF dielectric films [1]. Process engineers can leverage this compound to incorporate precisely 0.1–0.2 wt% fluorine atoms into silicon oxide films, thereby lowering the dielectric constant [1]. Compared to alternative gaseous fluorine sources (e.g., C₂F₆, CF₄), triethylfluorosilane's liquid state and specific vapor pressure may offer advantages in delivery system design, process control, and film uniformity, making it a critical material for research and development in advanced semiconductor interconnects and devices [1][2].

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